molecular formula C17H17N5O3S2 B2953117 2-((5-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105197-75-8

2-((5-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2953117
CAS RN: 1105197-75-8
M. Wt: 403.48
InChI Key: DYIQMNPRFOSNHS-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic molecule that contains several functional groups and rings, including a benzofuran, a piperazine, and a thiadiazole . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several ring structures and functional groups. The benzofuran and thiadiazole rings are likely to contribute to the compound’s stability, while the piperazine could provide sites for further reactions .

Scientific Research Applications

Synthesis and Biological Activities

1. Novel 1,3,4-Thiadiazole Amide Derivatives

A study by Xia (2015) reports the synthesis of fifteen novel 1,3,4-thiadiazole amide compounds containing piperazine, synthesized from aminothiourea and carbon disulfide. These compounds were evaluated for their inhibitory effects against Xanthomonas campestris pv. oryzae, with some derivatives showing promising results. This work highlights the antimicrobial potential of these derivatives in agricultural applications (Z. Xia, 2015).

2. Heterocyclic Compound Synthesis

Another study by Abu‐Hashem et al. (2020) focuses on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, displaying anti-inflammatory and analgesic activities. These compounds, including various derivatives of benzodifuranyl, show potential in medical research for developing new therapeutic agents (A. Abu‐Hashem et al., 2020).

3. Antitumor Activity of Thiadiazole Piperazin-1-yl Acetamides

Wu et al. (2017) designed and synthesized a series of thiadiazole piperazin-1-yl acetamides, evaluating their antitumor activities in vitro. Specifically, certain compounds exhibited potent antiproliferative activity against human cervical and lung cancer cell lines, indicating the potential for developing novel anticancer therapies (Zhilin Wu et al., 2017).

Antimicrobial and Antileishmanial Activities

4. Novel Piperazine-Based Heterocycles

Chhatriwala et al. (2014) synthesized new piperazine-based heterocycles, demonstrating moderate to good antimicrobial activities against various bacterial strains, fungi, and Mycobacterium tuberculosis. This study underscores the importance of structural modification in developing effective antimicrobial agents (Nirmal M. Chhatriwala et al., 2014).

5. Anti-Leishmanial Piperazinyl-Linked Thiadiazoles

Tahghighi et al. (2011) synthesized piperazinyl-linked 5-nitrofuran-2-yl-1,3,4-thiadiazoles with benzamidine substituents, showing significant antileishmanial activity. The study provides a basis for developing new treatments for leishmaniasis, a neglected tropical disease (A. Tahghighi et al., 2011).

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as studies to determine its physical and chemical properties. Additionally, biological studies could be conducted to determine if it has any biological activity .

Mechanism of Action

properties

IUPAC Name

2-[[5-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c18-14(23)10-26-17-20-19-16(27-17)22-7-5-21(6-8-22)15(24)13-9-11-3-1-2-4-12(11)25-13/h1-4,9H,5-8,10H2,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIQMNPRFOSNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

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